molecular formula C19H23N3O3 B2388146 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone CAS No. 1172487-74-9

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B2388146
CAS No.: 1172487-74-9
M. Wt: 341.411
InChI Key: FDENOMRISNSBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone is a novel chemical entity designed for pharmaceutical and life sciences research. This compound features a 1,3,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its bioisosteric properties, where it can serve as a stable replacement for ester and amide functional groups, potentially enhancing metabolic stability . The molecular structure integrates a piperidine ring, a common motif in drug design, and a 4-methoxyphenyl group, which may influence the compound's electronic properties and binding affinity. The 1,3,4-oxadiazole core is extensively documented in scientific literature for its broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects . While specific biological data for this exact compound is not yet published, its design suggests potential for investigating new therapeutic agents. Researchers can leverage this compound as a key intermediate or building block in organic synthesis or as a candidate for high-throughput screening against various biological targets. The product is provided with guaranteed high purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-16-6-2-13(3-7-16)12-17(23)22-10-8-15(9-11-22)19-21-20-18(25-19)14-4-5-14/h2-3,6-7,14-15H,4-5,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDENOMRISNSBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone is a compound that combines a piperidine moiety with an oxadiazole and a methoxyphenyl group. This unique structure suggests potential biological activities, particularly in the realms of anticancer and antimicrobial properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C17H20N6OC_{17}H_{20}N_{6}O, with a molecular weight of 324.4 g/mol. Its IUPAC name is 2-cyclopropyl-5-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole.

PropertyValue
Molecular FormulaC17H20N6O
Molecular Weight324.4 g/mol
IUPAC Name2-cyclopropyl-5-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole
InChI KeyBUXYXZXXTNLPON-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole ring is known to inhibit certain enzymes and receptors involved in various signaling pathways. The piperidine component can enhance the compound's ability to penetrate biological membranes, thereby increasing its efficacy against target cells.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. Oxadiazoles have been shown to induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Studies suggest that the compound may inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : Mechanisms include the activation of caspases and modulation of Bcl-2 family proteins.
  • Targeting Specific Pathways : The compound may affect pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival and proliferation .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar oxadiazole derivatives have demonstrated activity against a range of bacterial strains and fungi:

  • Bactericidal Effects : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : Some studies report antifungal activity against common pathogens like Candida species.

Study 1: Antitumor Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated several oxadiazole derivatives for their anticancer properties. The results indicated that compounds similar to 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone exhibited IC50 values in the micromolar range against various cancer cell lines .

Study 2: Mechanism-Based Approaches

A review highlighted the role of 1,3,4-oxadiazoles in drug discovery, noting their high bioactivity and specificity for binding to biological targets. The review emphasized their potential as cytotoxic agents against cancer cells .

Study 3: Antimicrobial Efficacy

Research on related compounds demonstrated strong antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the context of anticancer research. The following subsections detail its pharmacological effects:

Antitumor Activity

Several studies have demonstrated that derivatives of oxadiazoles possess promising anticancer properties. For instance, research by Aziz-ur-Rehman et al. highlights the synthesis of related compounds that showed efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy
A study published in the Tropical Journal of Pharmaceutical Research evaluated several oxadiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with similar structures to 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone exhibited IC50 values in the micromolar range against breast and lung cancer cells .

Case Study 2: Pharmacokinetics and Toxicology
Another investigation focused on the pharmacokinetic properties of related compounds. It was found that these derivatives had favorable absorption profiles and moderate metabolic stability, making them suitable candidates for further development as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[4-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-piperidinyl]-2-(3-methylphenyl)ethanone (CAS: 1775402-83-9)

  • Molecular Formula : C₂₃H₂₄FN₃O₂ (MW: 393.45 g/mol) vs. estimated ~400 g/mol for the target compound.
  • Structural Differences :
    • Fluorophenyl and 3-methylphenyl substituents vs. cyclopropyl-oxadiazole and 4-methoxyphenyl in the target compound.
    • The fluorophenyl group may enhance electronegativity and binding to hydrophobic pockets, while the 4-methoxyphenyl group in the target compound could improve solubility .
  • Physical Properties: Density: 1.218 g/cm³ (predicted) vs. unknown for the target compound. pKa: -0.60 (predicted), suggesting weaker acidity compared to the target compound’s methoxy group (pKa ~10–12 for phenolic OH, if present) .

1-(4-Methoxyphenyl)-2-(4-fluorophenyl)ethanone Derivatives

  • Key Features: Triazole-thio-ethanone derivatives (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) feature a triazole ring instead of oxadiazole. Triazoles generally exhibit lower metabolic stability than oxadiazoles due to susceptibility to enzymatic oxidation .
  • Synthetic Methods :
    • Both classes use α-halogenated ketones in nucleophilic substitution reactions, but the target compound’s synthesis likely requires cyclopropane-functionalized oxadiazole precursors .

1-(4-(4-((5-Chloro-pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethanone Derivatives

  • Structural Contrast :
    • Pyrimidine and piperazine cores vs. oxadiazole-piperidine in the target compound.
    • Pyrimidine derivatives often target kinase enzymes, whereas oxadiazole-piperidine structures are explored in acetylcholinesterase inhibition (e.g., ) .

Q & A

Q. What are the optimal synthetic routes for 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone, and how can intermediate purity be validated?

The synthesis typically involves multi-step reactions, including cyclopropane-oxadiazole formation, piperidine functionalization, and ketone coupling. Key steps require controlled conditions (e.g., 60–80°C, inert atmosphere) and catalysts like palladium for cross-coupling reactions. Analytical validation employs HPLC for purity assessment (≥95%) and NMR spectroscopy (e.g., 1^1H, 13^13C) to confirm intermediate structures. For example, 1^1H NMR signals at δ 3.86 ppm (methoxy group) and δ 4.75 ppm (CH2_2) are critical markers .

Reaction Step Key Conditions Analytical Validation
Oxadiazole formationCyclopropane carboxylate + hydrazine, 70°C, 12 hHPLC (retention time: 8.2 min)
Piperidine couplingPd(OAc)2_2, DMF, 80°C1^1H NMR (δ 2.8–3.2 ppm, piperidine protons)

Q. How can spectroscopic methods (NMR, IR, MS) be systematically applied to characterize this compound?

  • 1^1H NMR : Signals for the methoxyphenyl group (δ 7.06–7.08 ppm, aromatic protons; δ 3.86 ppm, -OCH3_3) and piperidine (δ 2.8–3.2 ppm) confirm regiochemistry .
  • IR : Stretching vibrations at 1680 cm1^{-1} (C=O) and 1240 cm1^{-1} (C-O of methoxy) validate functional groups .
  • Mass Spectrometry : A molecular ion peak at m/z 382 (M+^+) aligns with the molecular formula C20_{20}H22_{22}N3_3O3_3 .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse with water for 15 minutes and consult a physician. Safety data for analogous compounds highlight risks of irritation (skin/eyes) and recommend storing at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can conflicting spectral data during structural elucidation be resolved?

Contradictions (e.g., unexpected 1^1H NMR splitting) may arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations definitively. For example, HSQC can link δ 4.75 ppm (CH2_2) to a carbon at 40 ppm, confirming its position in the piperidine ring . Cross-validate with high-resolution MS to rule out isotopic interference.

Q. What methodologies are recommended for designing structure-activity relationship (SAR) studies targeting its bioactivity?

  • Structural Modifications : Replace the cyclopropyl group with larger substituents (e.g., phenyl) to assess steric effects on receptor binding .
  • Assays : Use in vitro enzyme inhibition assays (IC50_{50} measurements) and cell-based models (e.g., cancer cell lines) to quantify activity. For example, test against tyrosine kinase pathways due to the oxadiazole moiety’s electron-deficient nature .

Q. How can computational modeling predict potential biological targets?

Perform molecular docking (AutoDock Vina) against protein databases (PDB) to identify binding affinities. Focus on targets like cyclooxygenase-2 (COX-2) or kinases, where the methoxyphenyl group may interact with hydrophobic pockets. Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories .

Q. How should researchers address contradictions in bioactivity data across studies?

Discrepancies (e.g., varying IC50_{50} values) may stem from assay conditions. Standardize protocols:

  • Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
  • Control solvent concentrations (DMSO ≤0.1% to avoid cytotoxicity).
  • Validate with positive controls (e.g., doxorubicin for cytotoxicity assays) .

Q. What strategies optimize low yields in cyclopropane-oxadiazole formation?

Low yields (<50%) often result from side reactions. Mitigate by:

  • Using microwave-assisted synthesis to reduce reaction time (30 min vs. 12 h).
  • Adding Lewis acids (ZnCl2_2) to stabilize intermediates.
  • Purifying via column chromatography (silica gel, hexane/EtOAc 7:3) to remove byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.